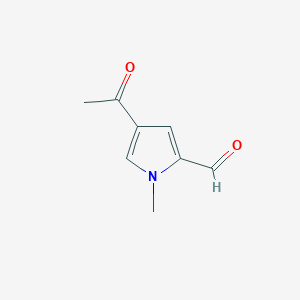

3-(p-tolyl)-1H-1,2,4-triazole

説明

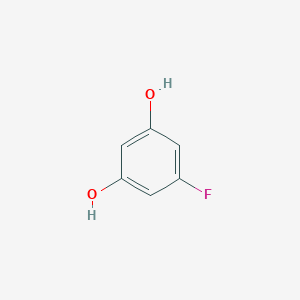

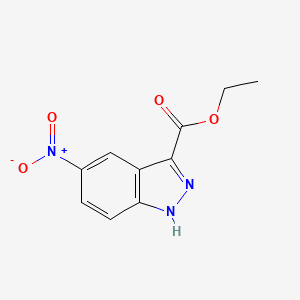

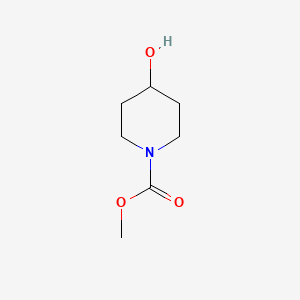

3-(p-tolyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The p-tolyl group refers to a phenyl ring with a methyl substituent at the para position, which can influence the physical, chemical, and biological properties of the molecule.

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of various precursors under specific conditions to introduce different substituents onto the triazole ring. For instance, the synthesis of a triazole derivative with a p-tolyl group could be achieved by reacting a suitable amino-triazole with a p-tolyl-containing reagent. In the literature, similar compounds have been synthesized by reacting amino-triazoles with different aldehydes or acyl chlorides . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to yield the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information about the geometry, conformation, and electronic structure of the molecule. For example, the crystal structure of a related triazole compound was determined using single-crystal X-ray diffraction, revealing the dihedral angles between the triazole ring and the adjacent benzene rings . DFT calculations complement these experimental techniques by predicting the molecular geometry and vibrational frequencies, which can be compared with experimental data for validation .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. The triazole ring itself can act as a nucleophile or an electrophile in different chemical environments. The presence of substituents such as the p-tolyl group can further influence the reactivity of the molecule. For example, the amino group in an amino-triazole can react with acyl chlorides to form amide bonds, as seen in the synthesis of a triazole-thione derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the triazole ring. The introduction of a p-tolyl group can affect the molecule's hydrophobicity and electronic properties. Theoretical calculations, such as DFT and HF methods, can predict various properties, including vibrational frequencies, chemical shifts, and thermodynamic parameters, which are crucial for understanding the behavior of these molecules under different conditions . Additionally, the thermoresponsive properties of polypeptides bearing p-tolyl pendants indicate the influence of substituents on the solubility and phase behavior of the compounds in different solvents .

科学的研究の応用

Antimicrobial and Antifungal Activity

Triazole derivatives have been extensively studied for their biological activities, particularly in developing new drugs with antimicrobial and antifungal properties. Novel 1,2,4-triazole derivatives containing various moieties have shown good fungicidal activities against a range of pathogens, indicating their potential as lead compounds for developing new antimicrobial agents (Sun et al., 2013). Similarly, triazole and triazolothiadiazine derivatives synthesized as novel antimicrobial agents have shown significant activity against bacteria and fungi, underscoring their applicability in addressing microbial resistance and infection control (Kaplancikli et al., 2008).

Corrosion Inhibition

Triazole derivatives are also known for their corrosion inhibition properties, especially in protecting metals in various environments. Studies have demonstrated that triazole derivatives, including 3-(p-tolyl)-1H-1,2,4-triazole, effectively inhibit the corrosion of metals such as steel and aluminum in chloride media, highlighting their importance in industrial applications where corrosion resistance is crucial (Gece & Bilgiç, 2009).

Catalysis and Chemical Synthesis

Triazoles have been recognized for their role in catalysis and chemical synthesis, particularly in promoting green chemistry principles. The versatility of triazole compounds, facilitated by click chemistry, has been leveraged in synthesizing biologically relevant molecules, including those with potential pharmacological activities. This aspect is crucial for developing sustainable and efficient synthetic pathways that minimize environmental impact (Gonnet et al., 2021).

Material Science and Electrochemistry

In material science and electrochemistry, triazole derivatives have been applied in creating innovative materials with enhanced properties. For instance, 1H-1,2,4-triazole has been identified as an effective solvent for proton-conducting electrolytes, showing promise in developing high-performance polymer electrolyte membranes (PEMs) for fuel cell applications. This application underscores the potential of triazole derivatives in advancing energy storage and conversion technologies (Li et al., 2005).

特性

IUPAC Name |

5-(4-methylphenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASQHVAGPKBSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289076 | |

| Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(p-tolyl)-1H-1,2,4-triazole | |

CAS RN |

23195-60-0 | |

| Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23195-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)